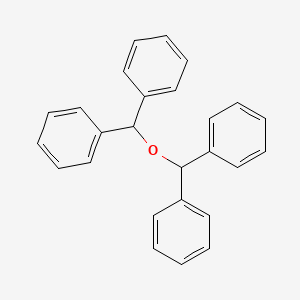

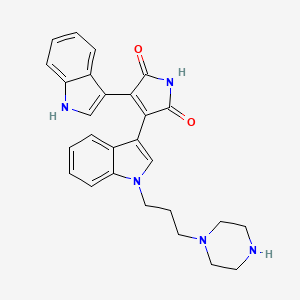

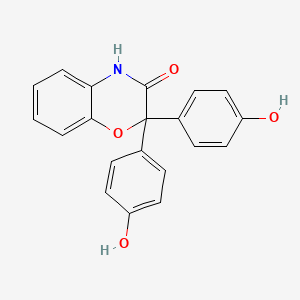

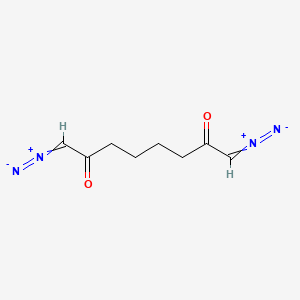

![molecular formula C28H36N2O4S B1667517 2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide CAS No. 329059-55-4](/img/structure/B1667517.png)

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide

Vue d'ensemble

Description

BRD7116 is a bis-aryl sulfone that acts as a selective inhibitor of leukemia stem cell activity. It exhibits an EC50 value of 200 nM for leukemia stem cells isolated from the bone marrow of leukemic animals in co-culture but does not affect normal hematopoietic stem cells or AML cell lines (EC50s = 20 µM). Its exact mechanism is not well understood but is thought to involve impairment of the stroma’s ability to support leukemia stem cells by inducing transcriptional changes consistent with myeloid differentiation.

Novel inhibitor of LSCe cells and HSPCs, displaying cell-non-autonomous anti-leukemia activity

BRD7116 is a potent and selective Inhibitor of leukemia stem cell (LSC) activity (EC50 = 200 nM). BRD7116 exhibits >100-fold selectivity for LSCs over normal hematopoietic stem cells. (

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

2,2,3,3-Tetramethylcyclopropanecarbonyl compounds are involved in various chemical reactions and synthetic processes. For instance, 3-Benzoylcyclopropane-1,1,2,2-tetracarbonitrile reacts with water to produce 2-benzoyl-1,3-dicyanocyclopropane-1-carboxamide through hydrolysis and subsequent decarboxylation, retaining the three-membered ring structure (Kayukov et al., 2012). Additionally, trans-1-Cyano-2-phenylcyclopropanecarboxamide demonstrates the importance of carboxamide group conformation in molecular structure, influencing hydrogen-bonded dimer formation (Cativiela et al., 1995).

Heterocyclic Synthesis

These compounds are key in heterocyclic synthesis. For example, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized from 2-(1,1-dicyanomethylene)-3-N-phenyl-1,3-thiazolidin-4-one, leading to the production of new antibiotic and antibacterial drugs (Ahmed, 2007).

Conformational Analysis and Bioactive Compounds

The conformational analysis of cyclopropane analogues of amino acids, like 1-amino-2,2-diphenylcyclopropanecarboxylic acid, helps in understanding their role in promoting specific molecular conformations, which is crucial for developing bioactive compounds (Casanovas et al., 2006).

Synthesis of Deuterium-Labeled Compounds

Deuterium-labeled cyclopropane-1-carboxylic acids have been synthesized for studying biosynthesis in plants and for NMR studies, demonstrating their utility in advanced research applications (Ramalingam et al., 1984).

Crystal Structure Analysis

The study of the crystal structure of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which has shown significant antiproliferative activity, is vital for drug development (Lu et al., 2021).

Enantioselective Synthesis

The development of methods for enantioselective synthesis of cyclopropanes, like the Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, is important for creating functionally diverse and stereochemically complex molecules (Davies et al., 1996).

Mécanisme D'action

BRD7116, also known as 2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide, is a bis-aryl sulfone that has been identified as a selective inhibitor of leukemia stem cell activity .

Target of Action

The primary target of BRD7116 is the bacterial DNA gyrase . This enzyme is crucial for DNA replication, transcription, and repair, making it an attractive target for antibacterial and anticancer drugs .

Mode of Action

BRD7116 competitively binds to the bacterial DNA gyrase, exhibiting an EC50 of 200 nM for leukemia stem cells (LSCe cells) in co-culture . This binding inhibits the activity of the enzyme, thereby disrupting the DNA processes it is involved in .

Biochemical Pathways

It is known that the compound shows evidence of stroma-mediated anti-lsce activity . This suggests that BRD7116 may affect pathways involved in cell-cell interactions and the tumor microenvironment .

Pharmacokinetics

Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability .

Result of Action

BRD7116 has been shown to have cell-non-autonomous anti-leukemia activity . Treatment of LSCe cells with BRD7116 induces transcriptional changes .

Action Environment

The action of BRD7116 is influenced by the cellular environment, particularly the stromal cells in the bone marrow . The compound acts directly on these cells to inhibit cobblestone formation, a characteristic feature of leukemia stem cells . The exact mechanism by which BRD7116 impairs the stroma’s ability to support leukemia cells remains an important issue for future determination .

Propriétés

IUPAC Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)